Buttpark 7\02-01
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Overview
Description
This compound is characterized by its unique structure, which includes a fluorine atom and a phenyl group attached to an imidazo[2,1-b]benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 7\02-01 typically involves the cyclization of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzothiazole with a fluorinated benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Buttpark 7\02-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b]benzothiazoles.
Scientific Research Applications
Buttpark 7\02-01 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Buttpark 7\02-01 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2-phenylimidazo[2,1-b]benzothiazole
- 7-chloro-2-phenylimidazo[2,1-b]benzothiazole
- 7-methyl-2-phenylimidazo[2,1-b]benzothiazole
Uniqueness
Buttpark 7\02-01 is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C15H9FN2S |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H9FN2S/c16-11-6-7-13-14(8-11)19-15-17-12(9-18(13)15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ROCJOJBILGETPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
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